Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate
Overview
Description
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of the oxazole and thiophene rings, followed by their coupling through amide bond formation. Common reagents used in these steps include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing the oxazole ring to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, which can change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Its potential therapeutic properties could be explored for drug development.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate include other oxazole and thiophene derivatives. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique properties. This uniqueness can make it particularly valuable for certain applications, such as targeted drug development or specialized industrial processes.
Properties
IUPAC Name |
methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-5-12-11(3)28-19(16(12)20(25)26-4)22-18(24)15-10(2)27-23-17(15)13-8-6-7-9-14(13)21/h6-9H,5H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCFTNLFGKXRIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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